[1,2,5]Thiadiazolo[3,4-b]pyrazine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,5]thiadiazolo[3,4-b]pyrazine typically involves the reaction of 5,6-diaminopyrazine-2,3-dicarbonitrile with thionyl chloride (SOCl2). This reaction results in the formation of the desired thiadiazolo compound . The reaction conditions often require refluxing in an appropriate solvent to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Substitution: It can participate in substitution reactions where functional groups are replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions include various substituted pyrazines and diamines, which have applications in further chemical synthesis and industrial processes .
Scientific Research Applications
Chemistry: In chemistry, [1,2,5]thiadiazolo[3,4-b]pyrazine is used as a building block for the synthesis of more complex molecules. Its electron-withdrawing properties make it valuable in the design of push-pull systems for organic electronics .
Biology and Medicine: The compound has shown potential in biological applications, particularly in the development of antiproliferative agents. Studies have demonstrated its efficacy against certain cancer cell lines, making it a candidate for further drug development .
Industry: In the industrial sector, this compound derivatives are used in the production of dyes, pigments, and other materials that require stable, electron-deficient compounds .
Mechanism of Action
The mechanism by which [1,2,5]thiadiazolo[3,4-b]pyrazine exerts its effects is primarily through its electron-withdrawing properties. This characteristic allows it to participate in various chemical reactions, altering the electronic properties of the molecules it interacts with. In biological systems, it can interfere with cellular processes by targeting specific enzymes or receptors, leading to its antiproliferative effects .
Comparison with Similar Compounds
[1,2,5]Oxadiazolo[3,4-b]pyrazine: Similar in structure but contains an oxygen atom instead of sulfur.
[1,2,5]Selenadiazolo[3,4-b]pyrazine: Contains a selenium atom and exhibits similar reactivity and applications.
Uniqueness: What sets [1,2,5]thiadiazolo[3,4-b]pyrazine apart is its balance of stability and reactivity, making it a versatile compound in both synthetic chemistry and applied sciences. Its sulfur atom contributes to unique electronic properties that are not as pronounced in its oxygen or selenium counterparts .
Properties
CAS No. |
51097-07-5 |
---|---|
Molecular Formula |
C4H2N4S |
Molecular Weight |
138.15 g/mol |
IUPAC Name |
[1,2,5]thiadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C4H2N4S/c1-2-6-4-3(5-1)7-9-8-4/h1-2H |
InChI Key |
KZMXMPXHZOVWPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NSN=C2N=C1 |
Origin of Product |
United States |
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